BenchChemオンラインストアへようこそ!

4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity Druglikeness Permeability

This cyclopropyl-substituted sulfamoyl benzamide (CAS 850935-81-8) offers a lower LogP (2.3) than its ethyl analog, enhancing aqueous solubility for screening buffers. The cyclopropyl group resists oxidative metabolism, making it ideal for microsomal stability assays and matched molecular pair studies. Validate docking models and build focused HSP90 or agrochemical SAR libraries with a scaffold that delivers measurable physicochemical divergence.

Molecular Formula C18H24N4O4S
Molecular Weight 392.47
CAS No. 850935-81-8
Cat. No. B2762350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
CAS850935-81-8
Molecular FormulaC18H24N4O4S
Molecular Weight392.47
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3
InChIInChI=1S/C18H24N4O4S/c1-3-5-12-22(4-2)27(24,25)15-10-8-13(9-11-15)16(23)19-18-21-20-17(26-18)14-6-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,19,21,23)
InChIKeyCPTOLOQPDLUGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | CAS 850935-81-8 – Key Compound Profile


4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-81-8) is a fully synthetic small molecule belonging to the sulfamoyl benzamide chemical class, characterized by a 1,3,4-oxadiazole core substituted with a cyclopropyl group. PubChem records confirm its molecular formula C18H24N4O4S and monoisotopic mass 392.5 Da [1]. The compound is supplied primarily as a research-grade organic building block and is employed as a screening candidate in early-stage medicinal chemistry and agrochemical discovery programs. Its structure combines a hydrogen-bond-capable benzamide linker, a polar sulfamoyl group, and a conformationally constrained cyclopropyl-oxadiazole terminus, providing a scaffold that has been broadly explored for HSP90 and kinase target engagement [2].

Why 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Directly Replaced by In-Class Analogs


Small structural modifications within the sulfamoyl oxadiazole benzamide series are known to profoundly alter target affinity, selectivity, and ADME profiles. For instance, replacing the cyclopropyl substituent on the oxadiazole with a simple ethyl group changes the torsional profile of the terminal heterocycle and the overall lipophilicity of the molecule, which can shift binding-mode geometry by more than 1 Å in docking simulations [1]. Furthermore, the cyclopropyl group is recognized in medicinal chemistry as a metabolic soft spot that resists oxidative metabolism compared to linear alkyl chains, directly impacting microsomal stability [2]. Consequently, procurement and screening decisions based solely on the sulfamoyl benzamide pharmacophore, without preserving the exact oxadiazole substitution pattern, risk introducing a functionally distinct chemotype. The quantitative evidence below demonstrates the measurable physicochemical divergence between this compound and its closest commercially available analog.

Head-to-Head Quantitative Differentiation of 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-81-8) Against Its Nearest Structural Analog


Computed Lipophilicity (XLogP3) Difference: Cyclopropyl Analog vs. Ethyl Analog

The target compound exhibits a computed XLogP3 of 2.3 [1], whereas the 5‑ethyl‑1,3,4‑oxadiazole analog (CAS 685837‑25‑6) shows a predicted ACD/LogP of 3.20 . This represents a reduction of 0.9 log units, translating to an approximately 8‑fold decrease in theoretical octanol/water partition coefficient. Lower lipophilicity can be advantageous for reducing non‑specific protein binding and improving solubility in aqueous assay media.

Lipophilicity Druglikeness Permeability

Molecular Weight and Rotatable Bond Count Comparison

The cyclopropyl analog (C18H24N4O4S) has a molecular weight of 392.5 g/mol [1] versus 380.5 g/mol for the ethyl analog (C17H24N4O4S) . The additional carbon atom contributed by the cyclopropyl ring increases the mass by 12 Da. The rotatable bond count is identical (9) for both molecules, maintaining similar conformational flexibility scores. This incremental mass increase is within typical medicinal chemistry boundaries and does not on its own alter oral bioavailability likelihood (both comply with the Rule of Five).

Physicochemical profile Rule‑of‑five compliance PK predictability

Hydrogen‑Bond Acceptor/Donor Profile and Topological Polar Surface Area (TPSA)

Both the cyclopropyl and ethyl analogs share the same hydrogen‑bond donor count (1) and acceptor count (7) [1]. The TPSA is predicted to be approximately 105–114 Ų, well below the 140 Ų threshold commonly associated with poor oral absorption. The near‑identical H‑bond profile ensures that any observed differences in biological activity can be attributed to the steric and electronic effects of the oxadiazole substituent rather than gross changes in molecular recognition features.

TPSA Blood‑brain barrier penetration Absorption

Metabolic Stability Potential: Cyclopropyl vs. Ethyl on the Oxadiazole Ring

The cyclopropyl group is a well‑documented bioisostere that often confers resistance to cytochrome P450‑mediated oxidation compared to linear alkyl substituents [1]. The cyclopropyl‑substituted 1,3,4‑oxadiazole in this compound is expected to exhibit a higher microsomal stability than the ethyl‑substituted analog, although direct comparative metabolic data are not publicly available. In a general survey of matched molecular pairs, replacement of an ethyl with a cyclopropyl group improved metabolic half‑life by 2‑ to 5‑fold across multiple chemotypes [2]. This class‑level inference positions the cyclopropyl analog as a more metabolically robust candidate for in vivo efficacy studies.

Metabolic stability CYP450 Lead optimization

Application Scenarios Where 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Demonstrates Measurable Selection Advantage


Early‑Stage HSP90 or Kinase Inhibitor Screening Libraries

The sulfamoyl benzamide scaffold is a known HSP90‑binding motif [1]. The cyclopropyl‑oxadiazole variant occupies a distinct chemical space compared to the ethyl analog, with lower LogP (2.3 vs. 3.2) that favors aqueous solubility in screening buffers [2]. Procurement for focused libraries targeting HSP90‑mediated proliferative disorders is warranted when seeking compounds with improved developability profiles from the hit‑finding stage.

Agrochemical Fungicide Lead Identification

Sulfamoyl‑containing 1,3,4‑oxadiazoles have been patented as agricultural fungicides [3]. The cyclopropyl substituent, known to enhance metabolic stability and environmental persistence, makes this compound a suitable candidate for structure‑activity relationship exploration in crop protection programs, particularly when longer residual activity is desired relative to alkyl‑substituted analogs.

Pharmacokinetic Profiling and Metabolite Identification Studies

The predicted metabolic robustness conferred by the cyclopropyl group [4] positions this compound as a tool molecule for in vitro microsomal stability assays. Its distinctive mass shift (+12 Da vs. ethyl analog) facilitates mass‑spectrometry‑based metabolite tracing, allowing researchers to delineate oxidative pathways and compare intrinsic clearance rates within a matched molecular pair framework.

Computational Chemistry and Scaffold‑Hopping Exercises

The well‑defined change in molecular shape and lipophilicity (ΔLogP = −0.9) provides a quantitative benchmark for validating docking and QSAR models. The compound can serve as a 'probe' molecule to test the sensitivity of predictive algorithms to subtle structural variations within the oxadiazole series, thereby improving model accuracy for future virtual screening campaigns.

Quote Request

Request a Quote for 4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.